REACTION_CXSMILES
|
C([O:3][C:4]1(OCC)[C:7]2=[C:8]3[C:13](=[CH:14][CH:15]=[C:6]2[CH2:5]1)[CH:12]=[CH:11][CH:10]=[CH:9]3)C.Cl>O1CCCC1>[C:4]1(=[O:3])[C:7]2=[C:8]3[C:13](=[CH:14][CH:15]=[C:6]2[CH2:5]1)[CH:12]=[CH:11][CH:10]=[CH:9]3
|
Name
|
product
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1(CC=2C1=C1C=CC=CC1=CC2)OCC
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the solvent is concentrated
|
Type
|
ADDITION
|
Details
|
the residue is poured into 170 ml of water
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC=2C1=C1C=CC=CC1=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |